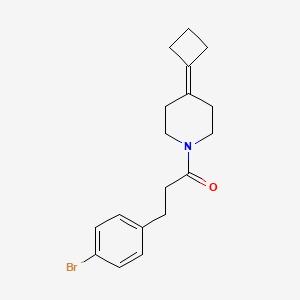

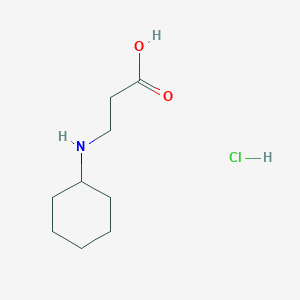

![molecular formula C21H18N4O B2936346 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 862810-05-7](/img/structure/B2936346.png)

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide” is a compound that is part of the imidazo[1,2-a]pyridine derivatives . These derivatives have been identified as potent Nek2 inhibitors and have shown distinctive in vitro and in vivo antitumor activity .

Synthesis Analysis

The synthesis of these compounds involves structure-based design techniques and bioisostere . The studies identified a nonlinear structure-activity relationship (SAR) for activity against both Nek2 and cancer cells .Molecular Structure Analysis

The molecular structure of these compounds is based on an imidazo[1,2-a]pyridine scaffold . This scaffold is crucial for the activity of the compounds against Nek2 and cancer cells .Chemical Reactions Analysis

The compounds effectively inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . This suggests that the compounds interact with cellular mechanisms to halt the cell cycle and trigger programmed cell death .Aplicaciones Científicas De Investigación

Antiviral and Antimicrobial Applications

- Antiviral Agents : Imidazo[1,2-a]pyridines, with structural similarities to "N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide," have been designed and tested as inhibitors of human rhinovirus, demonstrating significant antiviral activity. These compounds are notable for their stereospecific synthesis and potential as therapeutic agents against viral infections (Hamdouchi et al., 1999).

Gastrointestinal Research

- Antiulcer Agents : Research into substituted imidazo[1,2-a]pyridines has unveiled their dual functionality as gastric antisecretory and cytoprotective agents. These compounds exhibit significant activity in gastrointestinal research, providing insights into the development of novel antiulcer medications (Kaminski et al., 1985).

Neurological Research

- Melatonin Receptor Ligands : Imidazo[1,2-a]pyridines have been identified as novel ligands for melatonin receptors, with specific derivatives showing high affinities for MT1 and MT2 receptors. This research opens new pathways for the development of treatments for sleep disorders and circadian rhythm disruptions (El Kazzouli et al., 2011).

Cancer Research

- Antitumor Activity : A series of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives, closely related to the queried compound, have been synthesized and evaluated for their antitumor activities against various cancer cell lines. These findings highlight the potential of imidazo[1,2-a]pyridine derivatives in oncological research and therapy development (Chena et al., 2022).

Mecanismo De Acción

Direcciones Futuras

The compounds, particularly MBM-17 and MBM-55, have shown potential for substantial therapeutic application in cancer treatment . Future research could focus on further optimizing these compounds and conducting more extensive in vivo studies to assess their efficacy and safety in a clinical setting .

Propiedades

IUPAC Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c1-15-5-2-6-16(11-15)12-20(26)23-18-8-3-7-17(13-18)19-14-25-10-4-9-22-21(25)24-19/h2-11,13-14H,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSZJJZKJSBATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(Hydroxymethyl)-2,4-dimethylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2936263.png)

![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2936265.png)

![3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2936273.png)

![5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2936280.png)

![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2936281.png)

![methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2936282.png)

![N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2936283.png)

![3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2936285.png)